molecular formula C20H14N8Na2O6S2 B103129 Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate CAS No. 17263-59-1

Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate

Cat. No.: B103129
CAS No.: 17263-59-1
M. Wt: 572.5 g/mol
InChI Key: HTRGVCKLHNCQOG-SEPHDYHBSA-L
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Description

2,2’-Stilbenedisulfonic acid, 4,4’-bis(s-triazin-2-ylamino)-, disodium salt: is a chemical compound known for its applications in various industries, particularly in the field of optical brightening agents. This compound is characterized by its ability to absorb ultraviolet light and re-emit it as visible blue light, which enhances the appearance of whiteness in materials such as textiles and paper.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Stilbenedisulfonic acid, 4,4’-bis(s-triazin-2-ylamino)-, disodium salt typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 2,2’-Stilbenedisulfonic acid with cyanuric chloride in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

    Amination Reaction: The intermediate compound is then reacted with an amine, such as aniline, under controlled conditions to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound undergoes substitution reactions where the triazinyl groups can be replaced with other functional groups.

    Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include various amines and bases such as sodium hydroxide. The reactions are typically carried out at elevated temperatures to facilitate the substitution process.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the substituents introduced, various derivatives of the original compound can be formed, each with unique properties and applications.

Scientific Research Applications

Chemistry:

    Optical Brightening Agents: The compound is widely used in the production of optical brightening agents for textiles, paper, and detergents.

    Fluorescent Dyes: It serves as a precursor for the synthesis of fluorescent dyes used in various analytical techniques.

Biology and Medicine:

    Biological Staining: The compound and its derivatives are used in biological staining to enhance the visibility of microscopic structures.

    Medical Diagnostics: It is employed in certain diagnostic assays where fluorescence is used to detect specific biomolecules.

Industry:

    Textile Industry: Used to enhance the whiteness and brightness of fabrics.

    Paper Industry: Applied in the paper manufacturing process to improve the brightness and appearance of paper products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence mechanism involves the excitation of electrons to higher energy states upon UV absorption, followed by the release of energy as visible light when the electrons return to their ground state. The molecular targets include the chromophores within the compound that are responsible for this light absorption and emission process.

Comparison with Similar Compounds

    2,2’-Stilbenedisulfonic acid: A precursor to the compound , used in similar applications.

    4,4’-Diaminostilbene-2,2’-disulfonic acid: Another related compound with optical brightening properties.

Uniqueness: The presence of the triazinyl groups in 2,2’-Stilbenedisulfonic acid, 4,4’-bis(s-triazin-2-ylamino)-, disodium salt enhances its stability and effectiveness as an optical brightening agent compared to its analogs. This makes it particularly valuable in applications requiring high-performance brightening effects.

Properties

CAS No.

17263-59-1

Molecular Formula

C20H14N8Na2O6S2

Molecular Weight

572.5 g/mol

IUPAC Name

disodium;2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate

InChI

InChI=1S/C20H16N8O6S2.2Na/c29-35(30,31)17-7-15(27-19-23-9-21-10-24-19)5-3-13(17)1-2-14-4-6-16(8-18(14)36(32,33)34)28-20-25-11-22-12-26-20;;/h1-12H,(H,29,30,31)(H,32,33,34)(H,21,23,24,27)(H,22,25,26,28);;/q;2*+1/p-2

InChI Key

HTRGVCKLHNCQOG-SEPHDYHBSA-L

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)[O-].[Na+].[Na+]

SMILES

C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

4,4'-Bis(1,3,5-triazin-2-ylamino)-2,2'-stilbenedisulfonic acid disodium salt

Origin of Product

United States

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